molecular formula C23H19FN6O2 B12049717 4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12049717
M. Wt: 430.4 g/mol
InChI Key: NAAXDJVCDSDFPU-WGOQTCKBSA-N
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Description

4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, methoxy, tetrazolyl, and benzamide groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 4-fluorophenylmethanol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Methoxylation: The 4-fluorophenylmethanol is then reacted with methanol in the presence of an acid catalyst to form 4-[(4-fluorophenyl)methoxy]methanol.

    Formation of the tetrazole ring: This involves the reaction of 4-(bromomethyl)benzonitrile with sodium azide to form 4-(tetrazol-1-yl)benzyl bromide.

    Condensation reaction: The final step involves the condensation of 4-[(4-fluorophenyl)methoxy]methanol with 4-(tetrazol-1-yl)benzyl bromide in the presence of a base such as potassium carbonate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
  • **4-[(4-bromophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
  • **4-[(4-methylphenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Uniqueness

The uniqueness of 4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19FN6O2

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19FN6O2/c1-16(18-4-10-21(11-5-18)30-15-25-28-29-30)26-27-23(31)19-6-12-22(13-7-19)32-14-17-2-8-20(24)9-3-17/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

NAAXDJVCDSDFPU-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)/C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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